1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4/c23-17-3-1-2-4-18(17)24-7-9-25(10-8-24)21(28)14-26-11-12-27(22(26)29)16-5-6-19-20(13-16)31-15-30-19/h1-6,13H,7-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYVEQSYIFHTCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CN3CCN(C3=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the reaction of catechol with formaldehyde under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 2-chlorophenyl piperazine.
Formation of the Imidazolidinone Moiety: The imidazolidinone ring is formed through a cyclization reaction involving an appropriate diamine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodioxole and chlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Pharmacology: :
Biological Activity
The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one represents a novel chemical structure that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its pharmacological properties, including antibacterial, antifungal, and enzyme inhibitory activities.
Chemical Structure and Synthesis
The chemical structure of the compound includes a benzodioxole moiety and a piperazine derivative, which are known to impart various biological activities. The synthesis typically involves multiple steps, including the reaction of benzodioxole derivatives with piperazine and subsequent modifications to form the imidazolidinone core.
Antibacterial Activity
Research indicates that compounds similar to This compound exhibit significant antibacterial properties. For instance, a study demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis . The compound's efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential enzymatic pathways.
Enzyme Inhibition
The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer's. Inhibitory assays showed promising results with IC50 values indicating effective inhibition compared to standard drugs . Additionally, it has demonstrated strong urease inhibition, which could be beneficial in treating conditions related to urease-producing bacteria.
Case Studies
- Antibacterial Efficacy : A series of derivatives were synthesized and tested against various bacterial strains. The most active compounds showed IC50 values significantly lower than the reference standard thiourea .
- Docking Studies : Molecular docking studies revealed that the compound interacts favorably with target enzymes, suggesting a mechanism of action that involves binding to the active site and blocking substrate access .
Data Tables
| Biological Activity | Test Organism | IC50 Value (µM) |
|---|---|---|
| Antibacterial | Salmonella typhi | 15.5 |
| Antibacterial | Bacillus subtilis | 12.8 |
| AChE Inhibition | - | 6.28 |
| Urease Inhibition | - | 1.21 |
Comparison with Similar Compounds
Key Structural Differences and Similarities
Pharmacological and Structural Implications
Core Structure Flexibility :
- The imidazolidin-2-one core in the target compound allows for greater conformational adaptability compared to the rigid aromatic benzimidazol-2-one in Impurity A and the compound in . This flexibility may enhance binding to dynamic receptor sites.
Substituent Effects: Piperazine vs. Piperazine derivatives are commonly associated with serotonin/dopamine receptor modulation . Chlorophenyl vs. Benzyl/Other Groups: The 2-chlorophenyl substituent may engage in halogen bonding or π-π stacking, enhancing receptor selectivity over the benzyl group in or the dimethylphenyl group in .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on:
- Coupling Reactions : Use potassium carbonate (K₂CO₃) as a base in polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitution between the benzodioxole and piperazine intermediates .
- Reagent Ratios : Employ a 1.2:1 molar ratio of 2-chlorophenylpiperazine to the benzodioxole-imidazolidinone precursor to minimize side products .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol can isolate the pure product. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Identify key signals, e.g., the benzodioxole methylenedioxy protons (δ 5.9–6.1 ppm) and piperazine N-CH₂-CO resonance (δ 3.4–3.7 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z ~468) and fragmentation patterns .
Q. How should initial biological activity screening be designed for this compound?
- Methodological Answer :
- Target Selection : Prioritize neurological targets (e.g., dopamine D₂, serotonin 5-HT₁A receptors) due to structural similarity to antipsychotic piperazine derivatives .
- Assay Types :
- In vitro : Radioligand binding assays (IC₅₀ determination) .
- Cellular Models : Measure cAMP modulation in HEK293 cells transfected with GPCRs .
- Positive Controls : Compare to reference compounds (e.g., aripiprazole for D₂ receptor affinity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?
- Methodological Answer :
- Variable Substituents : Modify the 2-chlorophenyl group (e.g., 4-F, 3-CF₃) or benzodioxole methyl position to assess steric/electronic impacts .
- Assay Parallelism : Test derivatives in parallel using:
- Binding Affinity : Competitive assays against D₂/5-HT₁A receptors.
- Functional Activity : β-arrestin recruitment or G-protein coupling assays .
- Data Analysis : Use linear regression models to correlate substituent Hammett σ values with activity trends .
Q. What computational approaches predict binding affinity with neurological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or MOE to model interactions with D₂ receptor active sites (PDB ID: 6CM4). Focus on piperazine-aryl interactions and hydrogen bonding with Thr343 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptors from existing derivative data .
Q. How can contradictory in vitro vs. in vivo bioactivity data be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling :
- Solubility : Measure logD at pH 7.4; optimize via salt formation (e.g., hydrochloride) if logD >3 .
- Metabolic Stability : Use liver microsomes to identify CYP450-mediated degradation hotspots .
- In Silico ADMET : Predict blood-brain barrier permeability (e.g., SwissADME) and adjust substituents to enhance CNS penetration .
Q. What strategies resolve crystallographic data using SHELX?
- Methodological Answer :
- Data Collection : Collect high-resolution (<1.0 Å) X-ray data at 100 K. Use SHELXC/D for phase determination via direct methods .
- Refinement : In SHELXL, apply anisotropic displacement parameters for non-H atoms and restrain piperazine ring geometry (target bond distances: C-N ~1.49 Å) .
- Validation : Check R1/wR2 (<0.05/0.12) and Fo/Fc difference maps to exclude residual electron density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
